molecular formula C15H20ClNO3 B586806 (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone CAS No. 150935-37-8

(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

Cat. No.: B586806
CAS No.: 150935-37-8
M. Wt: 297.779
InChI Key: JAKDNFBATYIEIE-GFCCVEGCSA-N
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Description

®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology This compound is known for its unique structural features, which include a tert-butyl group, a chloro substituent, and a phenyl ring

Scientific Research Applications

®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

It’s known that n-boc protected compounds are commonly used in pharmaceutical research and development . The Boc group (tert-butoxycarbonyl) is a protective group for amines, which prevents them from reacting under certain conditions .

Mode of Action

The compound, also known as “TERT-BUTYL N-[(2R)-4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL]CARBAMATE”, undergoes N-Boc deprotection, a common reaction in pharmaceutical research and development . This process involves the removal of the Boc group, revealing the amine for further reactions . The use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

Biochemical Pathways

The deprotection of the boc group is a crucial step in many biochemical synthesis pathways, enabling the creation of a variety of aromatic and aliphatic amines .

Pharmacokinetics

The boc group is known to improve the solubility and stability of drug molecules, which can enhance their bioavailability .

Result of Action

The result of the compound’s action is the production of a variety of aromatic and aliphatic amines through the deprotection of the Boc group . These amines can then be used in further reactions to create a wide range of pharmaceutical compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature for the deprotection process . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which can enhance efficiency and productivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate typically involves the reaction of ®-tert-butyl carbamate with 4-chloro-3-oxo-1-phenylbutan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of ®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamates with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
  • (S)-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate

Uniqueness

®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of the tert-butyl group. These features contribute to its distinct reactivity and potential applications compared to its similar compounds. The ®-configuration may result in different biological activities and interactions compared to the (S)-enantiomers.

Properties

IUPAC Name

tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKDNFBATYIEIE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703865
Record name tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150935-37-8
Record name tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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